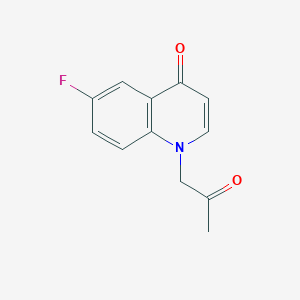

6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one

Description

Significance of Quinoline (B57606) and Quinolinone Scaffolds in Medicinal Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, and its oxidized form, quinolinone, are considered "privileged scaffolds" in drug discovery. chim.it Their rigid bicyclic structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with a wide array of biological targets. researchgate.net This structural versatility has enabled the development of a multitude of derivatives with diverse pharmacological activities, including antibacterial, anticancer, antiviral, and antimalarial properties. chim.itnih.govrsc.org

The introduction of a fluorine atom into the quinoline ring, particularly at the C-6 position, was a pivotal moment in the evolution of this class of compounds. mdpi.com This modification often enhances metabolic stability, bioavailability, and target-binding affinity, leading to the highly successful class of fluoroquinolone antibiotics. mdpi.comptfarm.pl Beyond their well-established antibacterial roles, researchers are increasingly "repositioning" fluoroquinolones for other therapeutic applications, most notably as anticancer agents, due to their ability to inhibit key enzymes like topoisomerase II, which is crucial for cell replication. nih.govmdpi.com

Historical Context and Evolution of Fluoroquinolinone Research in Academic Domains

The journey of quinolone research began with the discovery of nalidixic acid in 1962, a first-generation quinolone primarily used for urinary tract infections. ptfarm.pl This discovery sparked decades of research focused on modifying the basic quinolone structure to improve its potency and spectrum of activity. A significant breakthrough occurred with the introduction of a fluorine atom at the 6-position and a piperazine (B1678402) ring at the 7-position, leading to the second-generation fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076). wikipedia.org These compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. ptfarm.pl

Subsequent generations of fluoroquinolones were developed with further structural modifications to enhance their efficacy against specific pathogens and improve their pharmacokinetic profiles. wikipedia.org Academic research has played a crucial role in this evolution, with numerous studies focusing on understanding structure-activity relationships (SAR), mechanisms of action, and exploring new synthetic methodologies. nih.govresearchgate.netmdpi.com This academic inquiry has expanded the therapeutic potential of the fluoroquinolone scaffold beyond its antibacterial origins into areas like oncology. mdpi.com

Overview of Research Trajectories for 6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one and its Analogues

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its chemical structure allows for informed predictions about its potential research applications. The compound consists of a 6-fluoroquinolin-4-one core, which is a known pharmacophore, and an N-alkyl substituent, the 2-oxopropyl group.

Synthesis and Chemical Properties: The synthesis of this compound would likely involve the N-alkylation of 6-fluoroquinolin-4-ol with a suitable three-carbon reagent, such as chloroacetone, in the presence of a base. This is a standard method for producing N-substituted quinolones. mdpi.com The chemical properties would be influenced by the electron-withdrawing nature of the fluorine atom and the carbonyl group, as well as the presence of the ketone functionality in the N-substituent.

Potential Biological Activity: Based on the activities of its structural analogues, research into this compound would likely follow two main trajectories:

Antimicrobial Research: The 6-fluoro-4-quinolone core is a hallmark of many potent antibiotics. ptfarm.pl Research would likely investigate its activity against a panel of pathogenic bacteria, particularly ESKAPE pathogens, which are known for their resistance to existing antibiotics. nih.gov Studies on its mechanism of action would probably focus on the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com

Anticancer Research: There is a growing body of evidence for the anticancer potential of fluoroquinolone derivatives. nih.govmdpi.commdpi.com Consequently, a significant research trajectory for this compound would be the evaluation of its cytotoxic effects on various cancer cell lines. Mechanistic studies would likely explore its potential as a topoisomerase II inhibitor, its ability to induce apoptosis (programmed cell death), and its impact on the cell cycle. chim.itnih.gov

The table below summarizes the key structural features of this compound and the likely research focus based on these features.

| Structural Feature | Potential Research Trajectory | Rationale based on Analogues |

| 6-Fluoro-4-quinolone Core | Antibacterial Activity | Core structure of many successful fluoroquinolone antibiotics. ptfarm.plwikipedia.org |

| 6-Fluoro-4-quinolone Core | Anticancer Activity | Known to inhibit topoisomerase II, a key enzyme in cell proliferation. nih.govmdpi.com |

| 1-(2-oxopropyl) Substituent | Modulation of Activity and Pharmacokinetics | N-alkylation is a common strategy to modify the biological and physical properties of quinolones. nih.gov |

Further investigations into analogues could involve modifying the N-substituent to explore its impact on biological activity and specificity. For instance, replacing the 2-oxopropyl group with other functionalized alkyl chains could lead to compounds with enhanced potency or novel mechanisms of action. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10FNO2 |

|---|---|

Molecular Weight |

219.21 g/mol |

IUPAC Name |

6-fluoro-1-(2-oxopropyl)quinolin-4-one |

InChI |

InChI=1S/C12H10FNO2/c1-8(15)7-14-5-4-12(16)10-6-9(13)2-3-11(10)14/h2-6H,7H2,1H3 |

InChI Key |

CLDSULOCUUJRDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)F |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Analytical Techniques in Fluoroquinolinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy would be instrumental in identifying the arrangement of protons within the 6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one molecule. Analysis would focus on the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to confirm the connectivity of the quinolinone core, the fluoro-substitution pattern, and the N-linked 2-oxopropyl side chain. However, specific, experimentally determined ¹H-NMR data detailing these parameters for the title compound are not available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Complementing ¹H-NMR, ¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and its chemical shift would be indicative of its electronic environment (e.g., aromatic, carbonyl, aliphatic). This technique would be crucial for confirming the presence of the ketone and amide carbonyl groups, the fluorinated aromatic ring, and the carbons of the oxopropyl substituent. As with the proton NMR data, specific experimental ¹³C-NMR peak assignments for this compound have not been publicly documented.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and aiding in the elucidation of its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₂H₁₀FNO₂), an exact mass measurement would serve as definitive proof of its chemical formula. While this is a standard characterization technique, published HRMS data for this specific compound could not be located.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS experiments involve the fragmentation of a selected precursor ion to generate a pattern of product ions. This fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and detailed structural analysis. The fragmentation pathways of the protonated molecule [M+H]⁺ would likely involve characteristic losses of the side chain and cleavages within the quinolone ring system. Regrettably, no studies detailing the ESI-MS/MS fragmentation of this compound are present in the reviewed scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Key vibrational bands expected for this compound would include absorptions for the C=O bonds of the quinolone ketone and the side-chain ketone, C-F stretching, and various C-H and C=C bonds of the aromatic system. Despite its utility, specific, experimentally-derived IR absorption data for this compound are not available in public databases or research articles.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing fluoroquinolone compounds. The inherent chromophore of the 4-oxo-1,4-dihydroquinoline structure gives rise to distinct absorption bands in the UV region. researchgate.net In neutral aqueous solutions, where the zwitterionic form is prevalent, compounds with the 4-quinolone structure typically absorb light in the 200 to 400 nm range. mdpi.com For instance, many fluoroquinolones exhibit a secondary absorption band between 320 and 350 nm. researchgate.net The specific absorption maxima (λ_max) and molar absorptivity are influenced by the substituents on the quinolone ring and the solvent used. researchgate.netnih.gov Electron-withdrawing groups, such as nitro or cyano, can cause a red shift in the absorption bands, leading to more effective absorption of UVA light. researchgate.net

The photophysical properties of fluoroquinolones have been extensively studied, partly due to their potential for phototoxicity. mdpi.comrsc.org Upon absorbing UV light, these molecules are promoted to an excited singlet state, which can then undergo various decay pathways, including fluorescence, intersystem crossing to a triplet state, or photochemical reactions. nih.govresearchgate.net The triplet state is often implicated in photosensitizing reactions that can generate reactive oxygen species. researchgate.net The study of these photophysical processes is critical for understanding the stability and potential adverse effects of new fluoroquinolone derivatives. mdpi.comrsc.org

Table 1: UV-Vis Absorption Maxima for Representative Fluoroquinolone Compounds

| Compound | Absorption Maxima (λ_max) | Solvent/Conditions |

|---|---|---|

| Ciprofloxacin (B1669076) | 390 nm | Various Solvents wisdomlib.org |

| Ciprofloxacin | ~320-340 nm | PBS researchgate.net |

| Norfloxacin (B1679917) | ~325-345 nm | PBS researchgate.net |

| Ofloxacin (B1677185) | ~330 nm | PBS researchgate.net |

| Levofloxacin | Not specified | Aqueous Solution nih.gov |

| Moxifloxacin | Not specified | Aqueous Solution nih.gov |

| CFX-BTB Complex | 420 nm | Chloroform nih.gov |

| LFX-BTB Complex | 415 nm | Chloroform nih.gov |

| OFX-BTB Complex | 418 nm | Chloroform nih.gov |

Fluorescence Spectroscopy and its Applications in Fluoroquinolinone Studies

Fluorescence spectroscopy is a highly sensitive and versatile tool in fluoroquinolone research, owing to the intrinsic fluorescence of the quinolone core. nih.gov

Intrinsic Fluorescence Characteristics of Fluoroquinolones

The fluoroquinolone class of compounds is known for its intrinsic fluorescence properties. nih.govnih.gov This inherent fluorescence negates the need to attach an external fluorophore for many analytical applications. nih.govmdpi.com When excited with UV light, typically in the range of 280 to 390 nm, fluoroquinolones exhibit a strong Stokes shift and emit fluorescence in the visible range, from approximately 350 to 650 nm. researchgate.netuoa.grnih.gov The fluorescence quantum yields (Φ_F) can be significant, ranging from 0.03 to 0.3 for compounds like ciprofloxacin, norfloxacin, and ofloxacin. nih.gov For comparison, the quantum yield for norfloxacin at a physiological pH of 7.4 has been reported as 0.11. rsc.org These properties are sensitive to the molecular environment, including pH and solvent polarity, making them useful for studying interactions with biological systems.

Table 2: Intrinsic Fluorescence Properties of Selected Fluoroquinolones

| Compound | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ_F) |

|---|---|---|---|

| Norfloxacin | ~280 nm | ~440 nm | 0.11 rsc.org |

| Ciprofloxacin | ~280 nm | ~440 nm | 0.03 - 0.3 nih.gov |

| Ofloxacin | Not specified | Not specified | 0.03 - 0.3 nih.gov |

| Enrofloxacin-like | 270 nm, 310 nm | 440 nm | Not specified mdpi.com |

| Ofloxacin-like | 290 nm, 325 nm | 505 nm | Not specified mdpi.com |

Terbium Sensitized Fluorescence for Enhanced Analytical Determination

To enhance the sensitivity of detection, a method known as terbium-sensitized fluorescence can be employed. This technique is based on the principle of radiative energy transfer. uoa.gr In this process, the fluoroquinolone molecule absorbs excitation energy and then transfers it to a co-complexed terbium ion (Tb³⁺). uoa.gr The terbium ion, now in an excited state, emits its own characteristic, sharp, and long-lived fluorescence at specific wavelengths (e.g., 490, 546, and 590 nm). uoa.gr This method significantly lowers the limits of detection compared to measuring the intrinsic fluorescence of the fluoroquinolone alone. uoa.gr The formation of ternary complexes, for example with Tb³⁺ and tri-n-octylphosphine oxide (TOPO) in a micellar solution, has been successfully used for the determination of fluoroquinolones in serum samples. uoa.gr DNA has also been shown to enhance the luminescence signal of fluoroquinolone–Tb³⁺ complexes, forming the basis of screening assays in biological matrices like beef serum. tandfonline.comresearchgate.net

Development and Application of Profluorescent Probes for Biological Interactions

The intrinsic fluorescence of the fluoroquinolone scaffold makes it an excellent platform for developing fluorescent probes to study biological processes. nih.govrsc.org These probes can be used to track the penetration and accumulation of antibiotics within bacterial cells. nih.govrsc.org For example, derivatives of ciprofloxacin have been synthesized by linking the antibiotic to other fluorophores to create probes with enhanced sensitivity. nih.govrsc.org

A more advanced application is the creation of "profluorescent" probes, which are initially non-fluorescent (or weakly fluorescent) and "switch on" their fluorescence upon a specific interaction or reaction. nih.govuq.edu.au One innovative approach involves combining the fluoroquinolone core with a nitroxide radical. mdpi.comuq.edu.au The nitroxide quenches the intrinsic fluorescence of the fluoroquinolone. mdpi.comuq.edu.au However, upon entering a cell and reacting with intracellular species or undergoing reduction, the nitroxide is converted to a non-quenching form, restoring the fluorescence. mdpi.comuq.edu.au This "switch-on" mechanism allows for real-time monitoring of antibiotic-bacterial interactions and associated redox processes. nih.govuq.edu.au

Fluorescence Quenching Mechanisms and Photolytic Degradation Analyses

Fluorescence quenching studies provide insight into the interactions between fluoroquinolones and other molecules. Quenching can occur through dynamic (collisional) or static (complex formation) mechanisms. nih.govnih.gov In dynamic quenching, collisions between the excited fluorophore and a quencher molecule lead to non-radiative decay. nih.govnih.gov This process is diffusion-limited and can be confirmed by observing an increase in quenching efficiency with rising temperature. nih.govproquest.com Studies using stable nitroxides like 4-hydroxy-TEMPO have demonstrated a purely dynamic quenching mechanism for several fluoroquinolones. nih.govproquest.com

The photolytic degradation of fluoroquinolones under UV irradiation is another critical area of study, often analyzed using fluorescence and mass spectrometry. researchgate.netnih.gov Direct photolysis can lead to various degradation products through pathways such as fluorine substitution, decarboxylation, and oxidation or cleavage of side chains. researchgate.netnih.govnih.gov For example, the photolysis of ciprofloxacin can yield defluorinated and hydroxylated products. nih.gov The degradation pathways and the types of products formed can be significantly influenced by environmental factors such as pH. nih.govproquest.com Fluorescence spectroscopy, combined with chemometric techniques like PARAFAC, can be used to track the disappearance of the parent compound and the formation of fluorescent degradation by-products over time. mdpi.comnih.gov

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the separation, identification, and quantification of fluoroquinolones and for assessing the purity of compounds like this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique. researchgate.net

Reversed-phase HPLC on a C18 column is commonly employed, often coupled with UV-Vis or fluorescence detectors for sensitive and selective detection. researchgate.netnih.goviwu.edu Mobile phases typically consist of a mixture of an aqueous buffer (e.g., phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.goviwu.edu HPLC methods have been developed for the simultaneous determination of multiple fluoroquinolones in various matrices, including pharmaceutical formulations and environmental water samples. nih.govnih.gov The robustness of these methods is often evaluated using a Quality-by-Design (QbD) approach to ensure reliable performance. nih.gov

Thin-Layer Chromatography (TLC) is another valuable technique used for the separation and identification of fluoroquinolones. tandfonline.comtandfonline.com Silica (B1680970) gel plates are typically used as the stationary phase, with various multi-component mobile phases containing solvents like methanol, acetonitrile, and ammonia (B1221849) to achieve good separation. tandfonline.comtandfonline.com Densitometric analysis of the TLC plates allows for quantitative determination of the separated compounds. tandfonline.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, DAD, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of fluoroquinolones. Its versatility is enhanced by the availability of various detection modes, each offering different levels of sensitivity and selectivity.

UV/Visible (UV/Vis) and Diode-Array Detection (DAD): UV/Vis detectors are commonly employed for the analysis of fluoroquinolones due to the chromophoric nature of the quinolone ring system. A simple isocratic reverse-phase HPLC method for the estimation of ciprofloxacin hydrochloride in tablet form has been developed using a C18 column. The mobile phase consisted of a mixture of methanol and a buffer (0.025M Orthophosphoric acid with pH adjusted to 3.0 with triethylamine) in a 40:60 v/v ratio. With a flow rate of 2.0 ml/min, the retention time for ciprofloxacin was consistently observed between 1.753 and 1.757 minutes, with detection at a wavelength of 278 nm. japsonline.com In another study, the separation of ciprofloxacin and an internal standard, nalidixic acid, was achieved with UV absorption at 313 nm, yielding retention times of 4.3 and 7.3 minutes, respectively. nih.gov

Fluorescence Detection (FLD): Fluorescence detection offers superior sensitivity and selectivity for many fluoroquinolones, which are naturally fluorescent. An HPLC method with fluorescence detection for ciprofloxacin in human plasma utilized an excitation wavelength of 278 nm and an emission wavelength of 450 nm. This method resulted in a retention time of approximately 3.6 minutes for ciprofloxacin. rjptonline.org Another validated HPLC-fluorescence method for ciprofloxacin in plasma and prostate microdialysate samples employed a C18 column with a mobile phase consisting of a mixture of 0.4% aqueous triethylamine, methanol, and acetonitrile. nih.gov For the simultaneous analysis of enrofloxacin (B1671348) and its metabolite, ciprofloxacin, in serum, excitation and emission wavelengths were set at 277 nm and 418 nm, respectively. researchgate.net

| Compound | Detection Mode | Mobile Phase | Retention Time (min) | Wavelength (nm) |

|---|---|---|---|---|

| Ciprofloxacin HCl | UV | Methanol:Buffer (40:60) | 1.753 - 1.757 | 278 |

| Ciprofloxacin | UV | Phosphate (B84403) buffer (pH 7.4):Methanol (35:65) with 5.5 mM hexadecyltrimethylammonium bromide | 4.3 | 313 |

| Ciprofloxacin | Fluorescence | Aqueous ortho-phosphoric acid (0.025 M)/methanol/acetonitrile (75/13/12) | ~3.6 | Ex: 278, Em: 450 |

| Ciprofloxacin | Fluorescence | 0.4% aqueous triethylamine:methanol:acetonitrile (75:15:10) | Not Specified | Not Specified |

| Ciprofloxacin | Fluorescence | Acetonitrile:Potassium dihydrogen phosphate (0.05 M) in water (25:75) | Not Specified | Ex: 277, Em: 418 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid monitoring of reaction progress and for assessing the purity of fluoroquinolone compounds. A TLC-densitometric method was developed for the identification and quantification of ciprofloxacin and its impurities. Using a mobile phase of chloroform-methanol-25% ammonia (43:43:14, v/v/v) on silica gel 60 F254 high-performance TLC plates, the Rf value for ciprofloxacin was determined to be 0.61. nih.gov Another study exploring eco-friendly TLC methods for ciprofloxacin reported an Rf value of 0.61 ± 0.02 using a traditional mobile phase of chloroform–methanol–25% ammonia. ijirt.org For the simultaneous determination of ciprofloxacin and moxifloxacin, a mobile phase of methanol, ammonia, and methylene (B1212753) chloride (55:35:20, v/v) on silica gel 60 F254 plates yielded an Rf value of 0.43 ± 0.02 for ciprofloxacin. cu.edu.eg

| Compound | Mobile Phase | Stationary Phase | Rf Value |

|---|---|---|---|

| Ciprofloxacin | Chloroform:Methanol:25% Ammonia (43:43:14) | Silica Gel 60 F254 HPTLC | 0.61 |

| Ciprofloxacin | Chloroform:Methanol:25% Ammonia | Not Specified | 0.61 ± 0.02 |

| Ciprofloxacin | Methanol:Ammonia:Methylene Chloride (55:35:20) | Silica Gel 60 F254 | 0.43 ± 0.02 |

Other Complementary Analytical Modalities (e.g., Elemental Analysis, Electroanalysis)

Beyond chromatographic techniques, other analytical methods provide complementary and crucial information regarding the structure and electrochemical properties of fluoroquinolones.

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a critical check for its purity and confirmation of its molecular formula. For a given fluoroquinolone, the experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements are compared against the theoretically calculated values. For ciprofloxacin, with the molecular formula C₁₇H₁₈FN₃O₃, the theoretical elemental composition can be calculated.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 61.62 |

| Hydrogen (H) | 5.48 |

| Fluorine (F) | 5.73 |

| Nitrogen (N) | 12.68 |

| Oxygen (O) | 14.49 |

Electroanalysis: Electroanalytical methods, such as voltammetry, are employed to investigate the redox properties of fluoroquinolones. These techniques are sensitive and can be used for the quantitative determination of these compounds. The electrochemical oxidation of ciprofloxacin has been studied using cyclic voltammetry. On a bare glassy carbon electrode, ciprofloxacin exhibits an irreversible oxidation peak at +1.20 V. scielo.br When a reduced graphene oxide-modified electrode is used, an irreversible peak is observed at +1.10 V, indicating an electrocatalytic effect. scielo.br A study using a cathodically pretreated boron-doped diamond electrode with square-wave voltammetry and differential pulse voltammetry also demonstrated the irreversible, diffusion-controlled electrooxidation of ciprofloxacin. rsc.org

| Compound | Electrochemical Method | Electrode | Peak Potential (V) |

|---|---|---|---|

| Ciprofloxacin | Cyclic Voltammetry | Glassy Carbon Electrode | +1.20 |

| Ciprofloxacin | Cyclic Voltammetry | Reduced Graphene Oxide-Modified GCE | +1.10 |

| Ciprofloxacin | Differential Pulse Voltammetry | Boron-Doped Diamond Electrode | Not Specified |

Computational Chemistry and Theoretical Investigations of 6 Fluoro 1 2 Oxopropyl Quinolin 4 1h One and Its Analogues

Density Functional Theory (DFT) Calculations for Molecular Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by modeling the electron density. It offers a balance between computational cost and accuracy, making it ideal for studying complex molecules like quinolinone derivatives. ijcce.ac.irnih.gov

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. oatext.com For quinolinone analogues, methods like B3LYP with basis sets such as 6-311+G(**) are commonly employed to achieve this. nih.govresearchgate.net

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key to this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. scirp.orgnih.gov A small energy gap suggests high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov These calculations indicate that charge transfer primarily occurs within the molecule. scirp.org

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one | -6.58 | -1.82 | 4.76 |

| Quinolin-4(1H)-one | -6.45 | -1.55 | 4.90 |

| 6-Chloro-1-ethylquinolin-4(1H)-one | -6.71 | -1.95 | 4.76 |

| 6-Fluoroquinolin-4(1H)-one | -6.65 | -1.78 | 4.87 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for related compounds.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the vibrational modes of the molecule's functional groups. nih.gov These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. researchgate.net Therefore, they are typically scaled by an empirical factor (e.g., 0.967) to improve agreement with experimental data. researchgate.net This analysis allows for the precise assignment of spectral bands observed in experimental FTIR and Raman spectroscopy. nih.govscirp.org

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O (keto) | Stretching | 1715 | 1658 | 1655 |

| Aromatic C=C | Stretching | 1640 | 1586 | 1584 |

| C-F | Stretching | 1285 | 1242 | 1240 |

| N-CH₂ | Stretching | 2980 | 2882 | 2880 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for related compounds.

From the results of vibrational frequency calculations, it is possible to determine various thermodynamic parameters at different temperatures. scirp.org These include zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity, entropy, and Gibbs free energy. These parameters are vital for predicting the stability of the molecule and the spontaneity of its reactions under various conditions. For example, a negative Gibbs free energy of formation would indicate that the molecule is thermodynamically stable. ijcce.ac.irijcce.ac.ir

| Parameter | Value |

| Zero-Point Vibrational Energy | 125.45 kcal/mol |

| Enthalpy | 134.21 kcal/mol |

| Gibbs Free Energy | 95.88 kcal/mol |

| Entropy | 101.52 cal/mol·K |

| Specific Heat Capacity (Cv) | 45.75 cal/mol·K |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for related compounds at standard conditions (298.15 K, 1 atm).

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). revistadechimie.ro This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. nih.govresearchgate.net For quinolone derivatives, a primary target is the bacterial enzyme DNA gyrase. nih.gov Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinolone derivative and the amino acid residues of the enzyme's active site. The results are often quantified by a docking score, where a more negative value indicates a stronger predicted binding affinity. revistadechimie.ro

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| S. aureus DNA Gyrase | This compound | -8.5 | Ser-84, Asp-80 | Hydrogen Bond |

| S. aureus DNA Gyrase | This compound | -8.5 | Val-120, Ile-81 | Hydrophobic |

| E. coli Topo IV | This compound | -8.2 | Ser-79, Glu-83 | Hydrogen Bond |

| E. coli Topo IV | This compound | -8.2 | Met-115 | Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is developed by correlating calculated molecular descriptors (physicochemical properties) with experimentally determined biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. rsc.orgnih.gov For quinolinone derivatives, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and topological indices have been shown to be important for predicting activities like antibacterial or anticancer efficacy. nih.govmdpi.com

| Descriptor Type | Example Descriptor | Influence on Antibacterial Activity |

| Electronic | Dipole Moment | Can influence receptor binding and membrane permeation. |

| Steric | Molecular Volume | Optimal size is often required for fitting into an active site. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Lipophilic | LogP | Affects membrane transport and solubility. |

Note: The information in this table is generalized for quinolone derivatives based on QSAR principles.

Advanced Quantum Chemical Analyses (e.g., Natural Bond Orbital (NBO) Analysis, Quantum Theory of Atoms in Molecules (QTAIM) Analysis)

Beyond standard DFT calculations, more advanced analyses can provide deeper insights into the electronic structure and bonding of this compound and its analogues.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between filled and unfilled orbitals within a molecule. ijcce.ac.ir This method provides detailed information about intramolecular charge transfer, donor-acceptor interactions (hyperconjugation), and the stability arising from these interactions. ijcce.ac.ir For quinolinone systems, NBO can quantify the strength of resonance within the aromatic rings and the nature of bonding involving the carbonyl and fluoro substituents. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: QTAIM is a method that analyzes the topology of the electron density to define atoms and the bonds between them. researchgate.net By locating critical points in the electron density, QTAIM can characterize the nature and strength of chemical bonds, including covalent bonds, ionic interactions, and weaker non-covalent interactions like hydrogen bonds. nih.gov This provides a rigorous framework for understanding the intramolecular forces that determine the molecule's shape and stability.

| Analysis Method | Information Gained | Application to Quinolones |

| NBO | Charge distribution, intramolecular charge transfer, hyperconjugative interactions, bond character. | Quantifies the stability from electron delocalization in the quinolone ring system and analyzes donor-acceptor interactions. |

| QTAIM | Nature of chemical bonds (covalent, ionic), identification and characterization of non-covalent interactions. | Characterizes the strength of C-F, C=O, and N-C bonds and identifies weak intramolecular interactions that influence conformation. |

Note: This table summarizes the general applications of these advanced computational methods.

Structure Activity Relationship Sar Studies of 6 Fluoro 1 2 Oxopropyl Quinolin 4 1h One Derivatives

Influence of Substituents on the Quinolinone Scaffold's Biological Efficacy

Substitutions at other positions, such as C-2, C-5, C-7, and C-8, also play a critical role in modulating the biological efficacy. For example, the introduction of small alkyl or amino groups at the C-2 position can influence the compound's spectrum of activity. Similarly, modifications at the C-5 and C-8 positions can impact the planarity of the quinolone ring system, which in turn affects its interaction with the target enzyme.

To illustrate the impact of various substituents on the biological activity of the 6-fluoroquinolin-4(1H)-one scaffold, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values based on established SAR trends in the broader fluoroquinolone class.

| Compound ID | R5 Substituent | R7 Substituent | R8 Substituent | Hypothetical MIC (µg/mL) vs. S. aureus | Hypothetical MIC (µg/mL) vs. E. coli |

| A | -H | -Piperazinyl | -H | 0.5 | 0.25 |

| B | -NH2 | -Piperazinyl | -H | 0.25 | 0.125 |

| C | -H | -3-Aminopyrrolidinyl | -H | 0.125 | 0.06 |

| D | -H | -Piperazinyl | -OCH3 | 0.25 | 0.125 |

| E | -H | -Piperazinyl | -Cl | 0.125 | 0.06 |

This table is for illustrative purposes and the MIC values are hypothetical, based on general SAR principles for fluoroquinolones.

Role of the Fluoro-Substitution at C-6 Position in Modulating Activity

The introduction of a fluorine atom at the C-6 position of the quinolone ring was a significant breakthrough in the development of this class of antibacterial agents, leading to the widely used fluoroquinolones. This substitution has a profound and multifaceted impact on the molecule's biological activity.

The high electronegativity of the fluorine atom can influence the electronic distribution within the quinolone ring system, which can enhance the binding affinity of the compound to its target, DNA gyrase. This stronger interaction leads to more potent inhibition of the enzyme and, consequently, greater antibacterial efficacy. Furthermore, the C-6 fluoro substituent can improve the cell penetration of the drug, allowing it to reach its intracellular target more effectively.

Studies have shown that the presence of a fluorine atom at the C-6 position can increase the in vitro potency of quinolones by several fold compared to their non-fluorinated counterparts. This enhancement in activity is observed against a broad spectrum of both Gram-positive and Gram-negative bacteria. The C-6 fluorine is now a hallmark of most clinically successful quinolone antibiotics.

Impact of the 2-Oxopropyl Moiety and Other N-1 Substitutions on Activity

For many fluoroquinolones, a small, sterically non-demanding group such as an ethyl or a cyclopropyl (B3062369) group at the N-1 position has been found to be optimal for antibacterial activity. The cyclopropyl group, in particular, has been shown to confer exceptional potency against a wide range of bacteria.

The 2-oxopropyl moiety in 6-fluoro-1-(2-oxopropyl)quinolin-4(1H)-one introduces a ketone functional group in the N-1 side chain. The presence of this polar ketone group can influence the molecule's solubility, cell permeability, and interaction with the target enzyme. While less common than the cyclopropyl or ethyl groups, the 2-oxopropyl group can be seen as a bioisostere of other functionalized alkyl chains. The electronic and steric properties of this moiety would play a crucial role in its fit within the binding pocket of DNA gyrase.

The following table provides a hypothetical comparison of the impact of different N-1 substituents on the antibacterial activity of a 6-fluoroquinolin-4(1H)-one core, based on established SAR principles.

| N-1 Substituent | Hypothetical MIC (µg/mL) vs. S. aureus | Hypothetical MIC (µg/mL) vs. E. coli |

| -Ethyl | 1.0 | 0.5 |

| -Cyclopropyl | 0.25 | 0.125 |

| -2-Oxopropyl | 0.5 | 0.25 |

| -tert-Butyl | 2.0 | 1.0 |

| -Phenyl | 4.0 | 2.0 |

This table is for illustrative purposes and the MIC values are hypothetical, based on general SAR principles for fluoroquinolones.

Stereochemical Considerations and Enantiomeric Effects on Biological Profiles

Stereochemistry can play a pivotal role in the biological activity of chiral drug molecules. When a molecule contains a chiral center, it can exist as two enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit significantly different pharmacological and toxicological properties.

In the case of this compound, the parent molecule itself is not chiral. However, the introduction of a chiral center through substitution on the quinolinone scaffold or the N-1 side chain could lead to stereoisomers with distinct biological activities. For example, if a substituent on the 2-oxopropyl moiety were to create a chiral carbon, the resulting R- and S-enantiomers could interact differently with the chiral environment of the bacterial DNA gyrase.

It is well-established in the field of fluoroquinolones that stereochemistry can have a profound impact. For instance, the antibacterial agent ofloxacin (B1677185) is a racemic mixture, while its pure S-(-)-enantiomer, levofloxacin, is significantly more potent than the R-(+)-enantiomer. This difference in activity is attributed to the more favorable binding of the S-enantiomer to the DNA gyrase-DNA complex. Therefore, if derivatives of this compound were to be synthesized with chiral centers, it would be crucial to separate and evaluate the individual enantiomers to identify the more active and potentially less toxic stereoisomer.

Strategic Modifications for Enhanced Biological Potency and Selectivity

The quest for more potent and selective quinolone-based therapeutic agents is an ongoing effort in medicinal chemistry. Strategic modifications of the this compound scaffold can be undertaken to improve its biological profile. Key areas for modification include the C-7, C-8, and C-5 positions.

C-7 Position: The C-7 position is one of the most frequently modified sites in the quinolone scaffold. The introduction of various nitrogen-containing heterocycles, such as piperazine (B1678402) and pyrrolidine (B122466) rings, has been shown to significantly enhance antibacterial activity. The nature of the substituent on this heterocycle can further modulate the compound's spectrum of activity, potency, and pharmacokinetic properties. For instance, the addition of a basic amine functionality can improve activity against Gram-positive bacteria.

C-8 Position: Modifications at the C-8 position can influence the planarity of the quinolone ring and its interaction with the target enzyme. The introduction of a small substituent, such as a methoxy (B1213986) group or a halogen, can enhance potency and, in some cases, reduce the potential for the development of bacterial resistance.

By systematically exploring these and other modifications, it is possible to fine-tune the structure of this compound derivatives to develop new compounds with superior therapeutic potential.

Mechanistic Insights into the Biological Activities of this compound and Related Compounds

The therapeutic potential of quinoline (B57606) derivatives, particularly those belonging to the fluoroquinolone class, has expanded beyond their antimicrobial origins to the realm of oncology. The core structure of these compounds provides a versatile scaffold for the development of agents that can interact with various cellular targets, leading to anticancer effects. The compound this compound, as a member of this class, is understood to exert its biological activities through a variety of mechanistic pathways. These pathways, often interconnected, disrupt the proliferation and survival of cancer cells. This article delves into the specific molecular mechanisms that underpin the anticancer activities of this compound and its structural relatives.

Preclinical Research Applications and Potential Therapeutic Lead Compound Identification

In Vitro Efficacy Studies Across Diverse Biological Targets (e.g., Cancer Cell Lines, Multidrug-Resistant Bacterial Strains, Fungal Strains)

In vitro studies, conducted in a controlled laboratory environment outside of a living organism, represent the first critical step in evaluating the therapeutic potential of a new compound. For derivatives of the 6-fluoro-quinolin-4(1H)-one core, these studies have explored a broad spectrum of biological activities.

Anticancer Activity: The quinoline (B57606) and quinolone scaffolds are integral to a number of anticancer agents, and new derivatives are frequently evaluated for their antiproliferative effects. nih.govnih.gov Research has shown that certain novel fluoroquinolone analogs can inhibit DNA topoisomerase, an enzyme critical for cell replication, making it a promising target for cancer therapies. Studies on related quinolin-2(1H)-one derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines. For instance, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were tested against a panel of four cancer cell lines, with some compounds showing potent activity, suggesting the potential of the broader quinolone class in oncology. nih.gov Another compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a more complex isoquinoline derivative, exhibited significant cytotoxicity in 8 out of 13 human tumor cell lines tested, including MOLT-4 (lymphoblastic leukemia) and HL-60 (promyelocytic leukemia), with its effects mediated by cell cycle arrest and apoptosis. nih.gov

Table 1: Illustrative In Vitro Anticancer Activity of Related Quinolone Derivatives

| Compound Type | Cell Line | Cancer Type | Measured Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative (3h) | Panel of 4 cancer cell lines | Not specified | GI₅₀: 22 nM - 31 nM (range for derivatives 3f-j) | nih.gov |

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (1i) | MOLT-4 | Human T-cell lymphoblastic leukemia | IC₅₀: 2.1 µM | nih.gov |

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (1i) | HL-60 | Human promyelocytic leukemia | IC₅₀: 2.3 µM | nih.gov |

Antimicrobial and Antifungal Activity: The fluoroquinolone class is renowned for its antibacterial properties. nih.gov Research into new derivatives of the 6-fluoro-quinolin-4(1H)-one scaffold has been conducted to explore their efficacy against various pathogens. A study focused on synthesizing new derivatives of this core structure screened the compounds for antimicrobial and antifungal activities. researchgate.net While specific data for 6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one is not detailed, the study affirms the therapeutic potential of the general scaffold.

Another related compound, AM-1155, a 6-fluoro-8-methoxy quinolone, demonstrated a wide spectrum of activity. It was found to be 2- to 16-fold more active than ciprofloxacin (B1669076) against several Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. nih.gov Its activity against Gram-negative bacteria was comparable to that of ciprofloxacin. nih.gov The development of resistance to fluoroquinolones is a significant challenge, and research into new derivatives often focuses on overcoming this issue, particularly in ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Table 2: Illustrative In Vitro Antimicrobial Activity (MIC₉₀) of a Related 6-Fluoroquinolone (AM-1155)

| Bacterial Species | Gram Stain | AM-1155 MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (including MRSA) | Positive | 0.20 | nih.gov |

| Staphylococcus epidermidis | Positive | 0.10 | nih.gov |

| Streptococcus pneumoniae | Positive | 0.39 | nih.gov |

| Enterococcus faecalis | Positive | 0.78 | nih.gov |

| Escherichia coli | Negative | 0.10 | nih.gov |

| Klebsiella pneumoniae | Negative | 0.39 | nih.gov |

| Pseudomonas aeruginosa | Negative | 6.25 | nih.gov |

In Vivo Efficacy Assessments in Relevant Animal Models (e.g., Xenograft Models for Anticancer Activity, Mouse Protection Tests for Antimicrobial Efficacy)

Following promising in vitro results, compounds are advanced to in vivo testing in animal models to assess their efficacy and behavior within a complex biological system.

For anticancer research, xenograft models are a cornerstone of preclinical evaluation. In these models, human tumor cells are implanted into immunocompromised mice, allowing the tumor to grow. nih.gov The mice are then treated with the test compound to determine its effect on tumor volume and growth. This approach allows researchers to evaluate the antitumor efficacy of a compound in a living system, providing critical data that can support advancement toward clinical trials.

In the realm of antimicrobial research, the mouse protection test is a standard model. Animals are infected with a pathogenic bacterial strain, and the efficacy of the test compound is evaluated by its ability to prevent mortality or reduce the bacterial load in specific tissues. For example, the in vivo efficacy of the related 6-fluoro-8-methoxy quinolone AM-1155 was demonstrated in mouse models of systemic infections and pneumonia. nih.gov It was also effective in treating mouse urinary tract infections caused by Escherichia coli and P. aeruginosa. nih.gov Such studies are vital for confirming that the in vitro antimicrobial potency translates to a therapeutic effect in a living host.

Identification and Optimization of Lead Compounds for Further Drug Development

For the quinolone class, this involves creating numerous analogs by altering the substituents at various positions on the core ring structure. For example, the addition of a fluorine atom at position 6 and a piperazinyl group at position 7 were key modifications that led to the first broad-spectrum fluoroquinolone, norfloxacin (B1679917). nih.gov Subsequent generations of fluoroquinolones have featured different substitutions at the N-1, C-7, and C-8 positions to enhance activity against specific pathogens, improve safety, and optimize pharmacokinetic properties. A compound like this compound would be considered a scaffold upon which such optimization efforts could be built, with chemists synthesizing derivatives to identify a candidate with the best balance of efficacy and drug-like characteristics for further development.

Examination of Potential Drug-Drug Interactions at a Mechanistic Level

An essential part of preclinical development is investigating the potential for drug-drug interactions (DDIs). These interactions can alter the efficacy or toxicity of a drug when co-administered with other medications. Fluoroquinolones are known to be involved in clinically significant DDIs.

Mechanistically, these interactions can occur at the level of drug metabolism or transport. Many drugs are metabolized by the cytochrome P450 (CYP450) family of enzymes in the liver. Some fluoroquinolones can inhibit certain CYP450 enzymes (like CYP1A2), which can slow the metabolism of other drugs cleared by this pathway, leading to their accumulation and potential toxicity. Conversely, drugs that induce CYP450 enzymes can accelerate the metabolism of a fluoroquinolone, potentially reducing its effectiveness. Another common mechanism involves chelation, where fluoroquinolones bind with polyvalent cations (e.g., calcium, magnesium, iron) found in antacids and supplements. This forms an insoluble complex in the gastrointestinal tract, which reduces the absorption of the fluoroquinolone. Any new quinolone derivative would need to be screened in vitro for its potential to inhibit or induce key metabolic enzymes to predict its DDI profile.

Investigation of Photosensitivity and Light-Activated Biological Effects

Photosensitivity, an adverse skin reaction upon exposure to ultraviolet (UV) light, is a known class effect of fluoroquinolones. scitcentral.com These reactions can be phototoxic or, less commonly, photoallergic. reddit.comresearchgate.net

The primary mechanism of phototoxicity involves the drug absorbing UVA radiation, leading to an excited state. reddit.com This energy can then be transferred to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen and superoxide radicals. reddit.com These highly reactive molecules can damage cellular components in the skin, resulting in an exaggerated sunburn-like reaction. mdpi.com Another proposed mechanism involves the photochemical degradation of the fluoroquinolone itself, which can lead to the formation of reactive intermediates or stable photoadducts that contribute to the toxic effect. scitcentral.comnih.gov The chemical structure of the specific fluoroquinolone, particularly the substituent at the C-8 position, strongly influences its phototoxic potential. nih.gov

Conversely, the interaction of quinolones with light is also being explored for therapeutic benefit. Researchers are designing "photocages" for quinolones, rendering them inactive until exposed to a specific wavelength of visible or near-infrared light. This approach could allow for the targeted activation of an antibiotic at a specific site of infection, potentially reducing systemic side effects and combating resistance. Lomefloxacin, a quinolone known for its phototoxicity, has been shown to induce apoptosis in leukemia cells when irradiated with UVA light, suggesting a potential application in photodynamic therapy for cancer. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one?

- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, quinolinone derivatives can be synthesized via LiHMDS-mediated ring closure (as seen in analogous compounds) followed by fluorination and alkylation . A reflux reaction in absolute ethanol with catalysts like InCl₃ under microwave irradiation (360 W, 5 minutes) has been shown to improve yields (up to 63%) by reducing reaction time and side products . Key intermediates such as 6-chloro-4-phenyl-quinolin-2(1H)-one may require chlorination using POCl₃ .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1663 cm⁻¹) and hydrogen-bonded hydroxyl groups (~3447 cm⁻¹) .

- ¹H/¹³C NMR : Resolves substituent effects (e.g., fluoro groups cause deshielding; quinolinone protons appear at δ 3.59–8.18 ppm) .

- Mass Spectrometry : Confirms molecular weight via molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns .

- X-ray Crystallography : Validates dihedral angles and hydrogen-bonding networks in crystal structures (e.g., π-π stacking at 3.94 Å distances) .

Q. How should researchers handle solubility challenges during experimentation?

- Methodological Answer : Polar aprotic solvents like DMF or DMSO are recommended for dissolution due to the compound’s aromatic and ketone moieties. For crystallization, a CH₂Cl₂/di-isopropylether mixture provides optimal crystal growth . Pre-saturation with inert gases (N₂/Ar) minimizes oxidation of sensitive functional groups .

Advanced Research Questions

Q. How can low yields in cyclization steps be mitigated?

- Methodological Answer :

- Catalyst Optimization : Use Lewis acids like InCl₃ (20 mol%) to accelerate cyclization .

- Microwave Activation : Reduces reaction time from hours to minutes (e.g., 63% yield in 5 minutes vs. 24 hours under reflux) .

- Solvent Screening : Test high-boiling solvents (e.g., DMF, toluene) to stabilize transition states and reduce byproducts .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Structural Analog Synthesis : Compare activity of derivatives (e.g., 6-methyl or 6-chloro analogs) to isolate substituent effects .

- Dose-Response Replication : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial studies) with triplicate measurements .

- Computational Modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to predict bioactivity trends and identify outliers .

Q. How to design experiments assessing acute toxicity in biological models?

- Methodological Answer :

- GHS Classification : Prioritize in vitro assays (e.g., Ames test for mutagenicity) given the compound’s Category 4 acute toxicity (oral/dermal/inhalation) .

- Dermal Exposure Protocols : Use Franz diffusion cells to measure skin permeation rates and establish safe handling thresholds .

- Environmental Impact : Evaluate aquatic toxicity via Daphnia magna assays, referencing EC₅₀ values from structurally similar quinolinones .

Q. What computational methods predict regioselectivity in electrophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for fluorination or alkylation at C-6 vs. C-8 positions using Gaussian or ORCA software .

- Neural Network Models : Train on datasets of substituted quinolines to predict reaction outcomes (e.g., % yield for trifluoromethylation) .

Methodological Challenges and Solutions

Q. How to address discrepancies in spectral data interpretation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons at δ 6.99–8.18 ppm) .

- Isotopic Labeling : Use ¹⁸O-labeled ketones to confirm carbonyl assignments in IR .

Q. What experimental controls are essential for stability studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- HPLC-PDA Monitoring : Track decomposition products using C18 columns (ACN/water gradient) and UV-Vis detection at λ = 254 nm .

Tables for Key Data

| Synthetic Method Comparison | Reflux (Traditional) | Microwave-Assisted |

|---|---|---|

| Reaction Time | 24 hours | 5 minutes |

| Yield (%) | 45–50 | 63 |

| Key Catalyst | H₃PO₄ | InCl₃ |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.